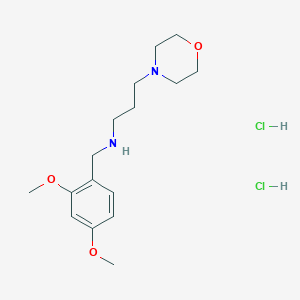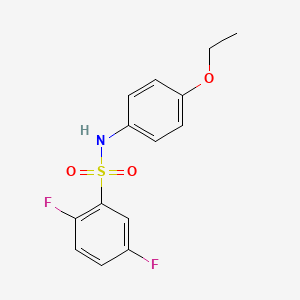
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Flibanserin, is a drug that has been approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin is a non-hormonal drug that works by targeting neurotransmitters in the brain to increase sexual desire.
Mécanisme D'action
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride works by targeting neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. By increasing levels of these neurotransmitters, N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride can help to increase sexual desire in women with HSDD.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to have several biochemical and physiological effects. It increases levels of dopamine and norepinephrine in the brain, leading to increased sexual desire. It also decreases levels of serotonin, which can help to reduce inhibitions and increase sexual arousal.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has several advantages for use in lab experiments. It is a non-hormonal drug, which makes it easier to study without the confounding effects of hormonal fluctuations. It is also relatively safe and well-tolerated, with few serious side effects. However, N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is only approved for use in premenopausal women with HSDD, which limits its potential applications in lab experiments.
Orientations Futures
There are several potential future directions for research on N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of interest is the potential use of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in men with low sexual desire. Another area of interest is the potential use of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in combination with other drugs or therapies for the treatment of sexual dysfunction. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves several steps, including the condensation of 2,4-dimethoxybenzaldehyde with 4-morpholin-4-ylbutan-1-amine, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride dihydrochloride.
Applications De Recherche Scientifique
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been the subject of extensive scientific research, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride increases levels of dopamine and norepinephrine in the brain, leading to increased sexual desire. Another study found that N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride can improve sexual function and satisfaction in women with HSDD.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-19-15-5-4-14(16(12-15)20-2)13-17-6-3-7-18-8-10-21-11-9-18;;/h4-5,12,17H,3,6-11,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAJROUYHRKPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCCN2CCOCC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B5494713.png)

![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N,2,7-trimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5494733.png)
![3-[3-(4-ethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5494738.png)
![2-{5-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5494745.png)
![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5494768.png)
![3-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-1H-indole](/img/structure/B5494783.png)
![4-methyl-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5494787.png)
![2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5494790.png)
![N-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5494804.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B5494816.png)
![5-amino-3-{1-cyano-2-[5-(4-methoxy-2-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5494819.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5494824.png)